Glycycoumarin Glycycoumarin Glycycoumarin is a member of the class of coumarins that is coumarin substituted by a hydroxy group at position 7, a methoxy group at position 5, a prenyl group at position 6 and a 2,4-dihydroxyphenyl group at position 3. Isolated from Glycyrrhiza uralensis, it exhibits antispasmodic activity. It has a role as an antispasmodic drug and a plant metabolite. It is a member of coumarins, an aromatic ether and a member of resorcinols.
Glycycoumarin is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms with data available.
See also: Glycyrrhiza uralensis Root (part of).
Brand Name: Vulcanchem
CAS No.: 94805-82-0
VCID: VC21339687
InChI: InChI=1S/C21H20O6/c1-11(2)4-6-14-18(24)10-19-16(20(14)26-3)9-15(21(25)27-19)13-7-5-12(22)8-17(13)23/h4-5,7-10,22-24H,6H2,1-3H3
SMILES:
Molecular Formula: C21H20O6
Molecular Weight: 368.4 g/mol

Glycycoumarin

CAS No.: 94805-82-0

Cat. No.: VC21339687

Molecular Formula: C21H20O6

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Glycycoumarin - 94805-82-0

CAS No. 94805-82-0
Molecular Formula C21H20O6
Molecular Weight 368.4 g/mol
IUPAC Name 3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)chromen-2-one
Standard InChI InChI=1S/C21H20O6/c1-11(2)4-6-14-18(24)10-19-16(20(14)26-3)9-15(21(25)27-19)13-7-5-12(22)8-17(13)23/h4-5,7-10,22-24H,6H2,1-3H3
Standard InChI Key NZYSZZDSYIBYLC-UHFFFAOYSA-N
Canonical SMILES CC(=CCC1=C(C2=C(C=C1O)OC(=O)C(=C2)C3=C(C=C(C=C3)O)O)OC)C
Melting Point 243.5 - 244.5 °C

Chemical Structure and Properties

Glycycoumarin (C21H20O6) is a coumarin derivative with a molecular weight of 368.4 g/mol . Structurally, it is a coumarin substituted by a hydroxy group at position 7, a methoxy group at position 5, a prenyl group at position 6, and a 2,4-dihydroxyphenyl group at position 3 . This unique chemical structure contributes to glycycoumarin's diverse pharmacological activities.

The compound is also known by several synonyms including 3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)chromen-2-one, as well as by the CAS registry number 94805-82-0 . Glycycoumarin is classified as a member of coumarins, an aromatic ether, and a member of resorcinols .

The phytochemical analysis of licorice has shown that glycycoumarin accounts for approximately 0.81 mg/g in the crude roots and rhizomes of licorice . This relatively high concentration contributes to the medicinal properties of licorice extracts used in traditional medicine.

Pharmacological Activities

Hepatoprotective Effects

Glycycoumarin demonstrates remarkable hepatoprotective properties against various forms of liver injury. Studies have shown that it effectively protects against acetaminophen-induced acute liver injury, alcoholic liver disease, and non-alcoholic fatty liver disease through multiple mechanisms .

In acetaminophen-induced acute liver injury models, glycycoumarin enhances TEX264-mediated endoplasmic reticulum phagocytosis, thereby inhibiting endoplasmic reticulum stress and promoting liver regeneration . This action significantly reduces liver injury and associated mortality, suggesting that glycycoumarin could potentially serve as an alternative to N-acetyl cysteine for treating advanced acetaminophen-induced acute liver injury .

For alcoholic liver disease, glycycoumarin effectively prevents alcohol-induced hepatic steatosis and exerts hepatoprotective effects in both chronic and acute alcoholic liver injury models . The compound activates Nuclear factor erythroid 2-related factor 2 (Nrf2) at the transcriptional level, leading to the upregulation of downstream target genes, including heme oxygenase 1 (HO-1) and glutamate-cysteine ligase catalytic subunit, which reduce ethanol-induced cytotoxicity .

In non-alcoholic fatty liver disease, glycycoumarin inhibits palmitic acid-mediated endoplasmic reticulum stress and autophagic response by attenuating several stress markers and enhancing GSK-3 activation in the liver of NASH model mice . Additionally, the compound activates adenosine 5'-monophosphate (AMP)-activated protein kinase (AMPK), enhances the inhibitory phosphorylation of acetyl CoA carboxylase (ACC), and boosts the activity of carnitine/palmitoyl-transferase 1A (CPT1A) to induce fatty acid oxidation .

Anti-tumor Activities

Glycycoumarin has shown promising anti-tumor properties through multiple mechanisms. Recent studies have revealed that glycycoumarin exerts anti-hepatoma effects by binding to and inactivating the oncogenic kinase T-lymphokine-activated killer cell-originated protein kinase (TOPK) and activating the p53 pathway .

Furthermore, glycycoumarin has been found to improve the efficacy of BH3 mimetic ABT-737 against liver cancer while attenuating the platelet toxicity of this drug, suggesting its potential as an adjuvant in cancer therapy .

Antimicrobial Properties

Glycycoumarin demonstrates significant antimicrobial activity against various pathogens. Studies have shown that it possesses antifungal properties against Candida albicans, with almost complete inhibition of fungal growth at a concentration of 320 μg/ml, comparable to the same dose of fluconazole . In a mouse model of disseminated candidiasis, glycycoumarin enhanced resistance to the disease, providing 60% protection during the observation period .

The compound also exhibits antibacterial activity against several respiratory tract pathogens, including Streptococcus pyogenes, Haemophilus influenzae, Moraxella catarrhalis, Staphylococcus aureus, and Enterococcus faecalis . These findings suggest that glycycoumarin may have potential applications in treating infections caused by these pathogens.

Additionally, glycycoumarin possesses antiviral properties, particularly against hepatitis C virus, further expanding its potential therapeutic applications .

Antioxidant and Anti-inflammatory Effects

Pharmacokinetics and Metabolism

Absorption and Bioavailability

Pharmacokinetic studies have revealed that glycycoumarin is rapidly absorbed and transformed into conjugated metabolites after administration . After intravenous administration (10 mg/kg), free glycycoumarin plasma concentrations quickly decrease with an average terminal half-life (t1/2,λz) of 0.71 hours, whereas the total glycycoumarin concentration (including metabolites) reduces more slowly with a t1/2,λz of 2.46 hours .

Notably, glycycoumarin exhibits poor bioavailability of approximately 9.22%, as estimated from its total plasma concentration, likely due to extensive hepatic and/or intestinal first-pass metabolism . The area under the curve of glucuronidated metabolites is approximately four times higher than that of free glycycoumarin, indicating extensive metabolism after absorption .

Distribution

Glycycoumarin distributes rapidly and widely throughout various tissues, with the notable exception of the brain . After intraperitoneal administration (20 mg/kg), the liver shows the highest concentration of the compound, consistent with its pronounced hepatoprotective effects .

The compound is promptly eliminated from tissues following administration, with only small amounts excreted via bile and urine, suggesting alternative elimination pathways .

Metabolism

The primary metabolic pathways of glycycoumarin in vivo are glucuronidation and hydroxylation . The compound undergoes phase I (hydroxylation) and phase II (glucuronidation) metabolism, which limits its druggability by reducing the free drug concentration in circulation .

Three metabolites are formed during the glucuronidation reaction, with binding sites potentially including the three hydroxyl groups of glycycoumarin . This extensive metabolism contributes to the compound's low bioavailability and presents challenges for its development as a therapeutic agent .

Mechanisms of Action

Glycycoumarin exerts its diverse pharmacological effects through multiple mechanisms of action:

Modulation of Cellular Signaling Pathways

Glycycoumarin activates Nuclear factor erythroid 2-related factor 2 (Nrf2) and autophagy pathways, which contribute to its hepatoprotective effects against alcoholic and acetaminophen-induced liver injury . The compound also inhibits T-lymphokine-activated killer cell-originated protein kinase (TOPK) and endoplasmic reticulum stress, further supporting its liver-protective and anti-tumor activities .

Enzyme Inhibition

A key mechanism of glycycoumarin's antispasmodic effect is the inhibition of phosphodiesterases (PDEs), particularly isozyme 3, leading to the accumulation of intracellular cAMP in smooth muscle tissues . This mechanism explains the compound's ability to inhibit smooth muscle contraction induced by various stimulants .

Modulation of Lipid Metabolism

Glycycoumarin regulates hepatic lipid metabolism by activating the PLIN5-Sirt1 axis both in vitro and in vivo . It also regulates palmitic acid-induced endoplasmic reticulum stress and phosphorylation of IL-6, IRE1, and c-JNK, exerting protective effects against apoptosis, hepatocyte inflammation, and lipotoxicity .

Limitations and Future Perspectives

Despite glycycoumarin's promising pharmacological profile, several limitations need to be addressed for its successful development as a therapeutic agent:

Poor Water Solubility and Bioavailability

Glycycoumarin's poor solubility in water and low bioavailability (9.22%) due to extensive first-pass metabolism present significant challenges for its clinical application . Future research should focus on developing formulation strategies to improve its solubility and bioavailability, such as nanoformulations, cyclodextrin complexation, or prodrug approaches.

Limited Human Studies

Most studies on glycycoumarin have been conducted in vitro or in animal models, with limited data from human studies . Further clinical investigations are necessary to validate its safety and efficacy in humans and establish appropriate dosing regimens.

Drug-Drug Interactions

Given glycycoumarin's interactions with metabolic enzymes and cellular signaling pathways, potential drug-drug interactions should be thoroughly investigated before clinical applications .

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